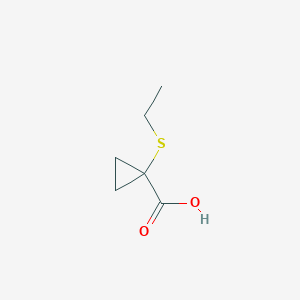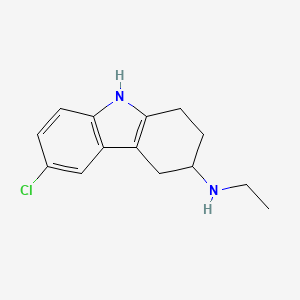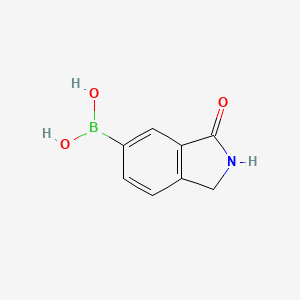
3-Oxoisoindolin-5-ylboronic acid
説明
3-Oxoisoindolin-5-ylboronic acid is a chemical compound with the molecular formula C8H8BNO3 and a molecular weight of 176.96 . It is used in various chemical reactions and has potential applications in research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to an isoindoline ring with a ketone functional group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.41±0.1 g/cm3 and a predicted pKa of 7.97±0.20 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Synthesis and Pharmaceutical Applications
Efficient Synthesis Routes : A kilogram-scale synthesis of EGFR inhibitor EAI045, which includes 3-Oxoisoindolin-5-ylboronic acid, was developed. This scalable process is significant for pharmaceutical manufacturing (Hao et al., 2019).
In Vitro Cytotoxicity and Antibacterial Activity : this compound derivatives have shown promising in vitro cytotoxicity against HL-60 cell lines and antibacterial activity against Bacillus subtilis (Popovics-Tóth et al., 2021).
Material Science and Chemistry
Luminescent Complexes : A study on a luminescent Zn(II)-based complex using 5-(1-oxoisoindolin-2-yl)isophthalic acid demonstrated its potential application in materials science, particularly in the treatment of skin cancer (Long & Li, 2022).
Novel Synthesis Approaches : Research on thiophene-containing products of the Ugi reaction in an oxidation-triggered IMDA/aromatization cascade showed a novel approach to 3-oxoisoindolines, important in chemical syntheses (Krasavin & Parchinsky, 2010).
Molecular Studies and Drug Development
Anti-Cancer Activity : N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones, a derivative of this compound, were synthesized and showed promising anti-cancer activities in human tumor cell lines (El‐Faham et al., 2015).
Molecular Docking Studies : Studies involving 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamide derivatives showed their potential as urease inhibitors, with significant implications in drug development for gastrointestinal and peptic ulcers (Irshad et al., 2021).
Safety and Hazards
生化学分析
Biochemical Properties
3-Oxoisoindolin-5-ylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid group in this compound can form reversible covalent bonds with the active sites of proteasomes, inhibiting their activity. This interaction is crucial for studying the regulation of protein degradation and has implications for developing treatments for diseases such as cancer, where proteasome inhibition can lead to the accumulation of damaged proteins and induce cell death .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of proteasomes by this compound can disrupt the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins. This accumulation can trigger stress responses, alter gene expression, and affect cellular metabolism. Additionally, this compound has been shown to induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of proteasomes. The boronic acid group forms a reversible covalent bond with the hydroxyl group of the threonine residue in the proteasome’s active site. This binding inhibits the proteasome’s ability to degrade proteins, leading to the accumulation of damaged or misfolded proteins within the cell. This inhibition can activate stress response pathways, such as the unfolded protein response, and ultimately lead to cell death. Additionally, this compound can modulate other cellular processes by interacting with various enzymes and proteins involved in cell signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained proteasome inhibition, resulting in prolonged stress responses and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein degradation and cellular stress responses. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and activation of stress response pathways. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters and can accumulate in certain cellular compartments. Its distribution within tissues is also affected by factors such as blood flow and tissue permeability. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it can interact with proteasomes and modulate protein degradation. Additionally, the compound’s localization to other organelles, such as mitochondria, can influence its effects on cellular metabolism and stress responses .
特性
IUPAC Name |
(3-oxo-1,2-dihydroisoindol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-7-3-6(9(12)13)2-1-5(7)4-10-8/h1-3,12-13H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPUOOLWEMWSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CNC2=O)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)

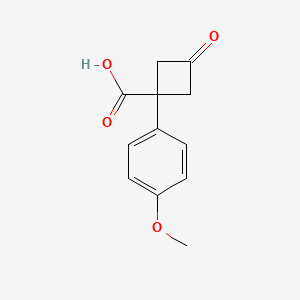

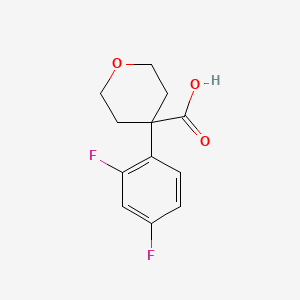
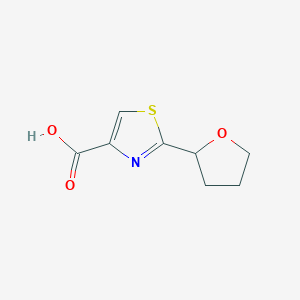
![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)
![3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid](/img/structure/B1425407.png)

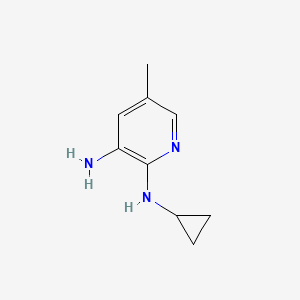
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425412.png)
